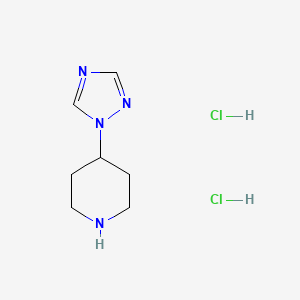
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate: is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on a pyridine ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: One common synthetic route involves the use of boronic acids in a Suzuki-Miyaura cross-coupling reaction. This method typically requires palladium catalysts and a base, such as potassium carbonate, under an inert atmosphere.
Trifluoromethylation: Another approach involves the trifluoromethylation of a pyridine derivative using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The trifluoromethyl group can undergo reduction reactions, although this is less common.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents like sulfuric acid or aluminum chloride are often used.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions are less common but can yield reduced derivatives of the trifluoromethyl group.
Substitution: Electrophilic substitution can lead to various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6-hydroxy-5-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and efficacy.
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides. Its stability and reactivity make it suitable for creating compounds that are effective in protecting crops.
Wirkmechanismus
The mechanism by which Methyl 6-hydroxy-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-hydroxy-5-(chloromethyl)picolinate: Similar structure but with a chlorine atom instead of trifluoromethyl.
Methyl 6-hydroxy-5-(bromomethyl)picolinate: Similar structure but with a bromine atom instead of trifluoromethyl.
Methyl 6-hydroxy-5-(iodomethyl)picolinate: Similar structure but with an iodine atom instead of trifluoromethyl.
Uniqueness: Methyl 6-hydroxy-5-(trifluoromethyl)picolinate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties compared to its halogenated counterparts. This can lead to differences in reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYGEVJSFSXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1R,2R,3S,3aR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B8058390.png)

![(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B8058398.png)
![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8058405.png)
![5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime](/img/structure/B8058416.png)
![4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8058424.png)
![2-[1-[(3-oxo-1H-isoindol-2-yl)methyl]cyclohexyl]acetic acid](/img/structure/B8058438.png)







